6-chloro-2-cyclopropyl-N-(2-methoxyethyl)-N-methylpyrimidin-4-amine
Overview
Description
6-chloro-2-cyclopropyl-N-(2-methoxyethyl)-N-methylpyrimidin-4-amine is a versatile chemical compound used in various scientific research applications. Its unique properties enable its use in drug synthesis and the study of biological processes.
Preparation Methods
The synthesis of 6-chloro-2-cyclopropyl-N-(2-methoxyethyl)-N-methylpyrimidin-4-amine involves several steps. Typically, the synthetic route includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve optimizing reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
6-chloro-2-cyclopropyl-N-(2-methoxyethyl)-N-methylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6-chloro-2-cyclopropyl-N-(2-methoxyethyl)-N-methylpyrimidin-4-amine is used in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used to study biological processes and interactions at the molecular level.
Medicine: It is used in drug discovery and development, particularly in the synthesis of potential therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 6-chloro-2-cyclopropyl-N-(2-methoxyethyl)-N-methylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
6-chloro-2-cyclopropyl-N-(2-methoxyethyl)-N-methylpyrimidin-4-amine can be compared with other similar compounds, such as:
6-chloro-2-cyclopropyl-N-(2-methoxyethyl)pyrimidin-4-amine: This compound lacks the N-methyl group, which may affect its reactivity and applications.
2-cyclopropyl-N-(2-methoxyethyl)-N-methylpyrimidin-4-amine: This compound lacks the chloro group, which may influence its chemical properties and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct properties and applications.
Properties
IUPAC Name |
6-chloro-2-cyclopropyl-N-(2-methoxyethyl)-N-methylpyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3O/c1-15(5-6-16-2)10-7-9(12)13-11(14-10)8-3-4-8/h7-8H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHNRAQLLMPEZPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC)C1=CC(=NC(=N1)C2CC2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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